molecular formula C20H17F2N3O3 B8503618 2-(4-(3-(3,5-Difluoro-4-methoxyphenyl)prop-2-yn-1-ylidene)piperidin-1-yl)-3-nitropyridine

2-(4-(3-(3,5-Difluoro-4-methoxyphenyl)prop-2-yn-1-ylidene)piperidin-1-yl)-3-nitropyridine

Cat. No.: B8503618
M. Wt: 385.4 g/mol
InChI Key: CGHFISRUKPLSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(3-(3,5-Difluoro-4-methoxyphenyl)prop-2-yn-1-ylidene)piperidin-1-yl)-3-nitropyridine is a useful research compound. Its molecular formula is C20H17F2N3O3 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H17F2N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

2-[4-[3-(3,5-difluoro-4-methoxyphenyl)prop-2-ynylidene]piperidin-1-yl]-3-nitropyridine

InChI

InChI=1S/C20H17F2N3O3/c1-28-19-16(21)12-15(13-17(19)22)5-2-4-14-7-10-24(11-8-14)20-18(25(26)27)6-3-9-23-20/h3-4,6,9,12-13H,7-8,10-11H2,1H3

InChI Key

CGHFISRUKPLSDK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)C#CC=C2CCN(CC2)C3=C(C=CC=N3)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of Compound 1c (50 mg, 0.206 mmol), 4-bromo-2,6-difluoroanisole (45.9 mL, 0.206 mmol), bis(triphenylphosphine)palladium(II)dichloride (7.23 mg, 0.012 mmol), CuI (3.92 mg, 0.206 mmol) in anhydrous and degassed triethylamine (3 mL) was heated at 80° C. under a nitrogen atmosphere for 2 h in a sealed vessel. The reaction mixture was cooled, filtered on Celite, poured into water and extracted with EtOAc. The combined organic layers were washed with brine, dried on Na2SO4 and evaporated to dryness in vacuo to afford a residue, which was purified by flash chromatography (EtOAc—Petroleum Ether 10:90) affording the title product (22 mg).
Name
Compound 1c
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
45.9 mL
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine)palladium(II)dichloride
Quantity
7.23 mg
Type
catalyst
Reaction Step One
Name
CuI
Quantity
3.92 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.